molecular formula C13H23NO4 B13912972 1-Tert-butyl 2-ethyl 5-methylpyrrolidine-1,2-dicarboxylate

1-Tert-butyl 2-ethyl 5-methylpyrrolidine-1,2-dicarboxylate

Cat. No.: B13912972
M. Wt: 257.33 g/mol
InChI Key: UPKWMDBZLPOCSF-UHFFFAOYSA-N
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Description

1-(tert-butyl) 2-ethyl 5-methylpyrrolidine-1,2-dicarboxylate is a research compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butyl) 2-ethyl 5-methylpyrrolidine-1,2-dicarboxylate typically involves the reaction of tert-butyl 2-ethyl 5-methylpyrrolidine-1,2-dicarboxylate with appropriate reagents under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for research applications .

Chemical Reactions Analysis

Types of Reactions

1-(tert-butyl) 2-ethyl 5-methylpyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(tert-butyl) 2-ethyl 5-methylpyrrolidine-1,2-dicarboxylate is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Medicine: As a potential lead compound for drug development and pharmacological studies.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(tert-butyl) 2-ethyl 5-methylpyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

  • 1-tert-Butyl 2-methylpyrrolidine-1,2-dicarboxylate
  • 1-tert-Butyl 2-ethyl (2R,5R)-5-methylpyrrolidine-1,2-dicarboxylate
  • 1-tert-Butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate

Uniqueness

1-(tert-butyl) 2-ethyl 5-methylpyrrolidine-1,2-dicarboxylate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl 5-methylpyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-6-17-11(15)10-8-7-9(2)14(10)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKWMDBZLPOCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(N1C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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